

# An In-depth Technical Guide on the Physicochemical Properties of MLS000544460

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## Compound of Interest

Compound Name: MLS000544460

Cat. No.: B2941323

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of **MLS000544460**, an inhibitor of the Eya2 phosphatase. The information is curated for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and visual representations of its biological context.

## Core Physicochemical Properties

The fundamental physicochemical characteristics of **MLS000544460** are summarized below. These properties are crucial for understanding its behavior in biological systems and for guiding further research and development.

Property	Value	Source
IUPAC Name	(E)-3-fluoro-N'-((5-(pyridin-2-ylthio)furan-2-yl)methylene)benzohydrazide	MedKoo Biosciences[1]
Molecular Formula	C <sub>17</sub> H <sub>12</sub> FN <sub>3</sub> O <sub>2</sub> S	MedKoo Biosciences[1]
Molecular Weight	341.36 g/mol	MedKoo Biosciences[1]
Exact Mass	341.0634 g/mol	MedKoo Biosciences[1]
SMILES	<chem>FC1=CC=CC(C(N/N=C/C2=C(C=C(SC3=CC=CC=N3)O2)=O)=C1</chem>	MedKoo Biosciences[1]
InChI Key	VDKNIVFIPSLUFD-RGVLZGJSSA-N	MedKoo Biosciences[1]
CAS Number	352336-36-8	MedKoo Biosciences[1]
Solubility	Soluble in DMSO	MedKoo Biosciences[1]

## Predicted Physicochemical Properties

While experimental data for some properties are not readily available, computational predictions provide valuable insights. The following table presents predicted values for LogP and pKa, which are critical for estimating membrane permeability and ionization state at physiological pH.

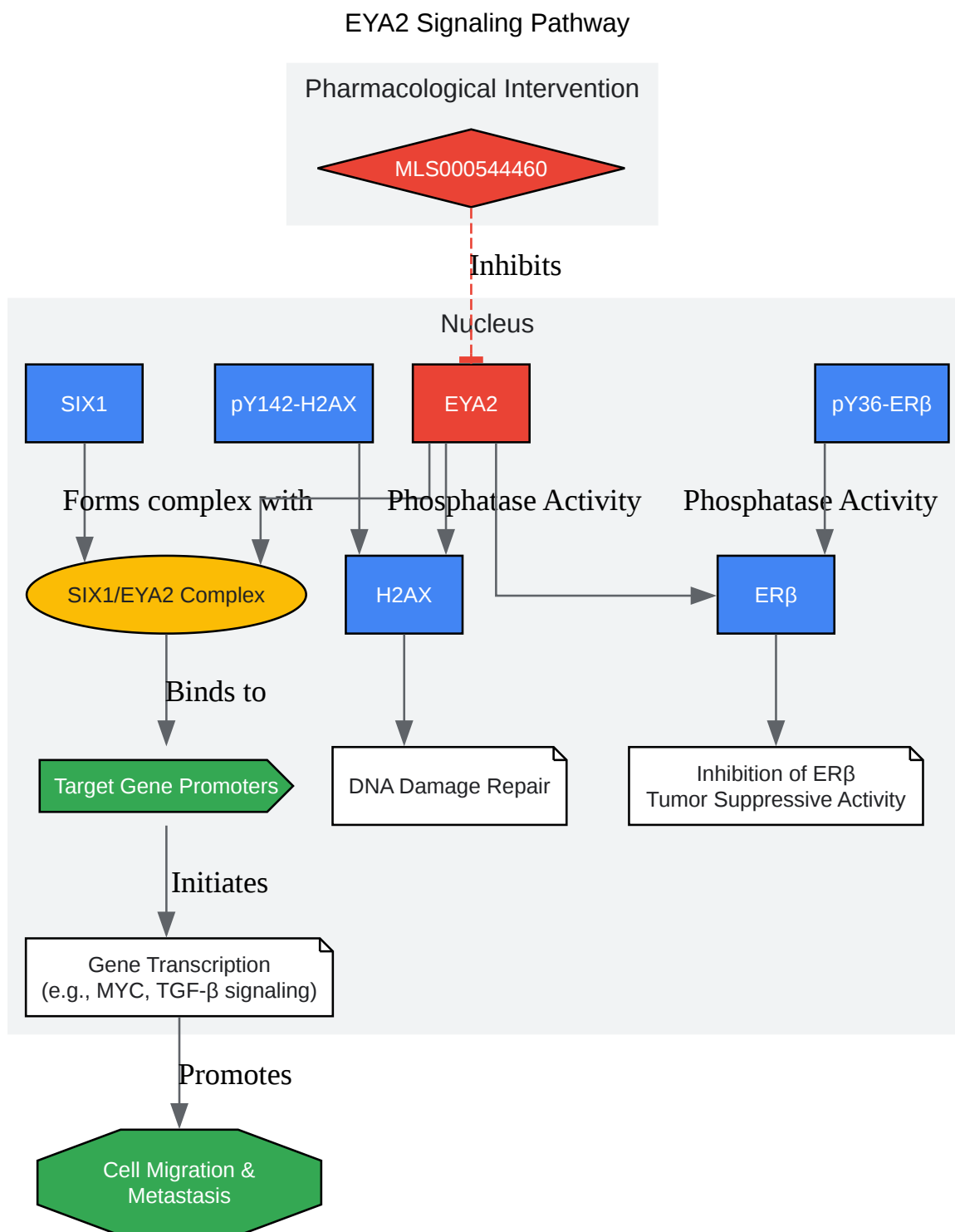
Property	Predicted Value	Source
XLogP3	3.5	PubChem
pKa (most acidic)	8.9 (predicted)	ChemAxon
pKa (most basic)	2.5 (predicted)	ChemAxon

## Biological Activity and Signaling Pathway

**MLS000544460** is identified as a selective and reversible inhibitor of Eyes absent homolog 2 (Eya2) phosphatase, which has demonstrated anti-cancer activity by inhibiting cell migration.<sup>[1]</sup> Eya2 is a dual-function protein acting as a transcriptional co-activator and a protein tyrosine phosphatase. It forms a complex with the SIX1 homeodomain transcription factor, and this complex is implicated in the progression of various cancers, including breast cancer, by promoting metastasis.

The Eya2 phosphatase activity is crucial for its oncogenic function. Known substrates of Eya2's phosphatase activity include histone H2AX at tyrosine 142 (pY142) and Estrogen Receptor  $\beta$  (ER $\beta$ ) at tyrosine 36. Dephosphorylation of H2AX is involved in the DNA damage response, directing cells towards repair rather than apoptosis. The dephosphorylation of ER $\beta$  by Eya2 inhibits its tumor-suppressive transcriptional activity.

The following diagram illustrates the signaling pathway involving the SIX1/EYA2 complex and the role of Eya2's phosphatase activity.



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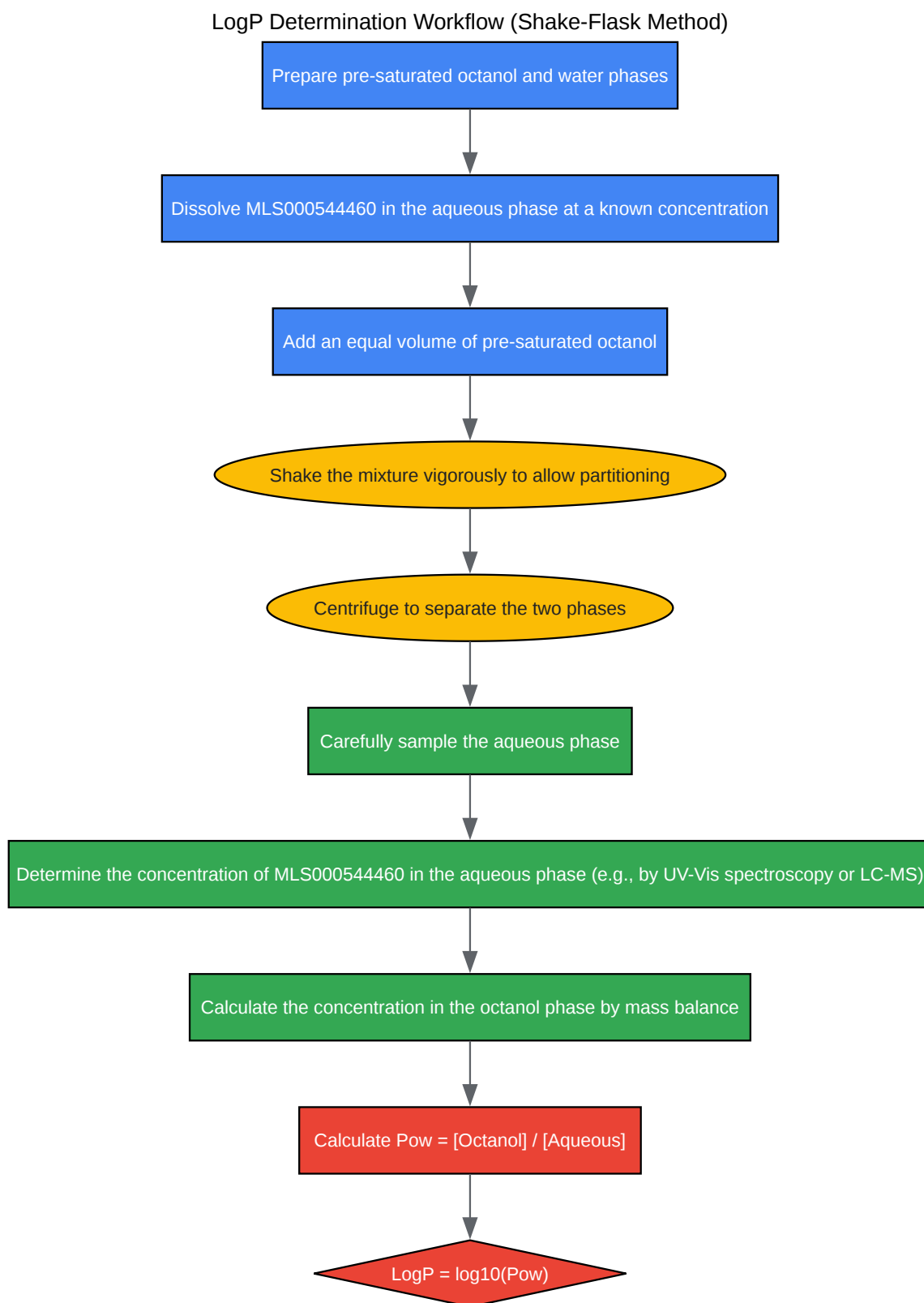
Caption: EYA2 Signaling Pathway and Inhibition by **MLS000544460**.

## Experimental Protocols

Detailed methodologies for determining key physicochemical properties are provided below. These protocols are standard methods widely used in the pharmaceutical industry.

### Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method

This protocol outlines the classic shake-flask method for determining the octanol-water partition coefficient ( $P_{ow}$ ), a measure of a compound's lipophilicity.

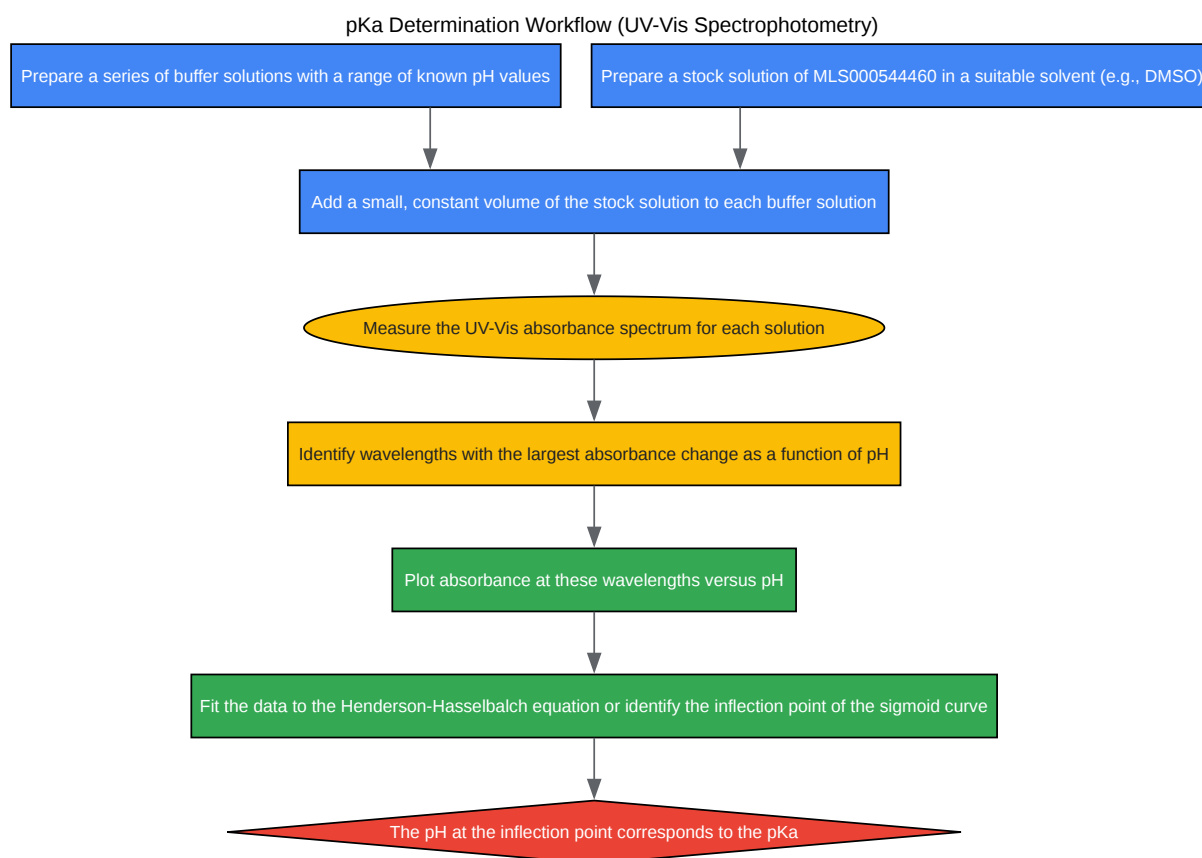


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Caption: Workflow for LogP determination via the shake-flask method.

## Determination of pKa by UV-Vis Spectrophotometry

This method is suitable for compounds that possess a chromophore and exhibit a change in their UV-Vis absorbance spectrum upon ionization.

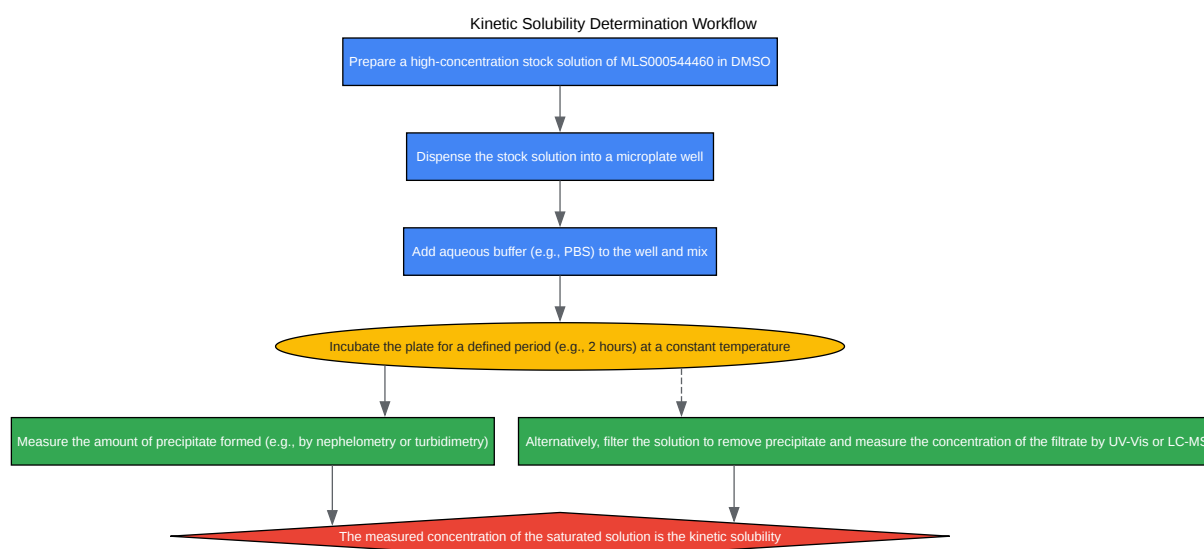


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Caption: Workflow for pKa determination using UV-Vis spectrophotometry.

## Determination of Kinetic Solubility

Kinetic solubility is a high-throughput method to assess the solubility of a compound from a DMSO stock solution in an aqueous buffer.



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Caption: Workflow for kinetic solubility determination.

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## References

- 1. The SIX1-EYA transcriptional complex as a therapeutic target in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
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